molecular formula C7H8Br2S B8391811 3,4-Dibromo-2-propylthiophene

3,4-Dibromo-2-propylthiophene

Cat. No. B8391811
M. Wt: 284.01 g/mol
InChI Key: CBZRXRNYZYLQET-UHFFFAOYSA-N
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Patent
US05597832

Procedure details

To a solution of diisopropylamine (2.7 mL, 19.4 mmol) in 50 mL of THF cooled to -78° C. was added 7.8 mL (2.5M in hexane, 19.4 mmol) of nbutyllithium, and the reaction was stirred for 0.5 hours. To the first solution was added 4.7 g (19.4 mmol) of 3,4-dibromothiophene (Aldrich), then the reaction mixture was stirred for 1 hour at -78° C. Iodopropane (2.8 mL, 29.1 mmol) was then added, the reaction stirred for 10 min at -78° C., then removed for the cooling bath and stirred for 2 hours at room temperature. The reaction was quenched with aqueous satd. NH4Cl, extracted with ether, washed with H2O and brine, and concentrated to give 5.27 g of crude 3,4-dibromo-2-propylthiophene. This compound (5.25 g, 18.5 mmol) was dissolved in 80 mL of ether and cooled to -78° C. n-Butyllithium (7.4 mL, 18.5 mmol) was added dropwise via syringe, and the resulting mixture was stirred at -78° C. for 20 min. DMF was added (1.86 mL, 24.03 mmol), and the reaction was stirred at -78° C. for 1 hour, then poured into water and extracted with ether. The extract was washed with water, dried over MgSO4, and concentrated in vacuo. Silica gel column chromatography afforded 0.63 g of the title compound. NMR (CDCl3) δ:10.07 (s, 1H), 7.09 (s, 1H), 3.20 (t, J=7 Hz, 2H), 1.74 (m, 2H), 1.02 (t, J=7 Hz, 3H).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[Br:8][C:9]1[C:13]([Br:14])=[CH:12][S:11][CH:10]=1.ICCC>C1COCC1.CCCCCC>[Br:8][C:9]1[C:13]([Br:14])=[CH:12][S:11][C:10]=1[CH2:7][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
BrC1=CSC=C1Br
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
ICCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 hour at -78° C
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction stirred for 10 min at -78° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
removed for the cooling bath
STIRRING
Type
STIRRING
Details
stirred for 2 hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with aqueous satd
EXTRACTION
Type
EXTRACTION
Details
NH4Cl, extracted with ether
WASH
Type
WASH
Details
washed with H2O and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=C(SC=C1Br)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.27 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.